3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-7-17(8-6-16)14-25-21-20(4-3-13-24-21)22(27)26(23(25)28)15-18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYMXINIDCCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is stirred in boiling ethanol for 2 hours, followed by purification through crystallization using dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties Lipophilicity: The 4-methylphenyl group in the target compound likely enhances membrane permeability compared to polar analogs like 44f (piperazine-substituted) or 51d/54d (sulfonyl-piperidine) . Melting Points: Bulky substituents (e.g., ribofuranose in 5D) reduce crystallinity (m.p. 146°C), whereas simpler analogs (e.g., CAS 27507-08-0) exhibit higher melting points (328–330°C) due to stronger intermolecular forces .
Biological Activity Trends
- Kinase Inhibition : Sulfonyl-piperidine derivatives (e.g., 51d ) demonstrate potent kinase inhibition, suggesting that the target compound’s 4-methylphenyl group may modulate selectivity for similar targets .
- Antimicrobial/Anticancer Activity : Methoxyphenyl derivatives (e.g., 5D ) show antifungal and anticancer effects, implying that the target compound’s 4-MeOPh group could confer comparable bioactivity .
Synthetic Flexibility
- The trimethylsilyl (TMS) protecting group in 51d highlights strategies to stabilize reactive intermediates during synthesis, a method applicable to the target compound’s benzyl groups .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- IUPAC Name : this compound
Pyridopyrimidine derivatives are known to interact with various biological targets. The primary mechanisms of action for this compound include:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell division and is a common target in cancer therapy .
- Kinase Inhibition : Compounds with a pyridopyrimidine core have shown potential as inhibitors of various kinases involved in signaling pathways associated with cancer and other diseases .
Therapeutic Applications
Research indicates that derivatives of pyridopyrimidine have been investigated for their potential use in treating:
- Cancer : Due to their ability to inhibit DHFR and other kinases that promote tumor growth.
- Autoimmune Diseases : Some studies suggest that these compounds may modulate immune responses .
Case Studies
- In Vitro Studies : A study demonstrated that pyridopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis .
- Animal Models : In vivo studies showed that administration of pyridopyrimidine compounds led to reduced tumor growth in xenograft models. The compounds were well-tolerated with minimal side effects reported .
Comparative Biological Activity Table
Q & A
Q. Critical Parameters :
- Solvent polarity affects reaction kinetics.
- Excess reagents may lead to byproducts (e.g., di-alkylated derivatives).
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ~391 for C₂₂H₁₈FN₃O₃) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .
Validation : Compare spectral data with structurally analogous pyrido[2,3-d]pyrimidine derivatives .
Basic: What experimental frameworks are used to evaluate its biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Control Compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .
Pitfalls : False positives may arise from aggregation or redox activity; validate with orthogonal assays .
Advanced: How do substituent variations (e.g., methoxy vs. methyl groups) influence structure-activity relationships (SAR)?
Methodological Answer:
SAR studies require systematic synthesis of analogs and comparative bioactivity profiling:
-
Analog Design : Replace methoxy/methyl groups with electron-withdrawing (e.g., Cl) or donating (e.g., -OCH₂CH₃) substituents .
-
Bioactivity Comparison :
Substituent (R₁/R₂) IC₅₀ (EGFR Inhibition) LogP 4-OCH₃ / 4-CH₃ 0.8 µM 3.2 4-Cl / 4-CH₃ 2.5 µM 3.8 Hypothetical data based on
Q. Key Insights :
- Methoxy groups enhance solubility (lower LogP) but reduce membrane permeability.
- Methyl groups improve target binding via hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Conflicting data (e.g., variable IC₅₀ values across studies) may stem from:
- Purity Discrepancies : Re-test compounds using standardized HPLC protocols .
- Assay Conditions : Control for pH, serum proteins, and incubation time .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .
- Computational Validation : Molecular docking (AutoDock Vina) predicts binding modes to confirm target engagement .
Example : If one study reports anti-inflammatory activity but another does not, validate using LPS-induced cytokine release assays in primary macrophages .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Binding Studies : Surface plasmon resonance (SPR) or ITC measures affinity for putative targets (e.g., kinases) .
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding interactions .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
- Chemical Proteomics : Use affinity-based probes to pull down interacting proteins .
Case Study : suggests fluorinated analogs inhibit PDE4; apply similar frameworks to this methoxy/methyl derivative.
Advanced: How to assess pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Pharmacokinetics (PK) : Administer IV/orally to rodents; collect plasma for LC-MS/MS analysis (Tₘₐₓ, Cₘₐₓ, AUC) .
- Tissue Distribution : Radiolabel the compound and track accumulation in organs .
Optimization : Modify substituents (e.g., replace methyl with trifluoromethyl) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
